molecular formula C12H10BNO4 B11750591 4'-Nitrobiphenyl-4-boronic acid

4'-Nitrobiphenyl-4-boronic acid

Cat. No.: B11750591
M. Wt: 243.02 g/mol
InChI Key: VTWDXJIAFGTGMM-UHFFFAOYSA-N
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Description

{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is an organic compound that features a boronic acid group attached to a biphenyl structure with a nitro substituent. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid typically involves the Suzuki coupling reaction. This reaction uses a halogenated biphenyl compound and a boronic acid derivative in the presence of a palladium catalyst and a base. For example, 4-bromo-1-nitrobiphenyl can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate to yield {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid .

Industrial Production Methods

Industrial production methods for {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki coupling reaction, but with optimizations for yield and purity, such as using continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura cross-coupling reaction, the product would be a biphenyl derivative with a new substituent in place of the boronic acid group .

Scientific Research Applications

Chemistry

In chemistry, {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is widely used in the synthesis of complex organic molecules. It serves as a building block in the construction of biphenyl derivatives, which are important in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential use as anti-cancer agents and in the treatment of other diseases .

Industry

In the industrial sector, {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is used in the production of advanced materials, such as liquid crystals and polymers. These materials have applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of {4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid in chemical reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrophenylboronic acid
  • 4-bromobiphenyl
  • 4-nitrobiphenyl

Uniqueness

{4’-nitro-[1,1’-biphenyl]-4-yl}boronic acid is unique due to the presence of both a nitro group and a boronic acid group on the biphenyl structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C12H10BNO4

Molecular Weight

243.02 g/mol

IUPAC Name

[4-(4-nitrophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H10BNO4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-16H

InChI Key

VTWDXJIAFGTGMM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])(O)O

Origin of Product

United States

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